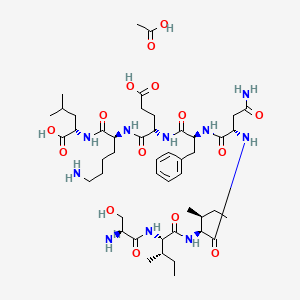

OVA Peptide(257-264) (acetate salt)

Description

BenchChem offers high-quality OVA Peptide(257-264) (acetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OVA Peptide(257-264) (acetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H78N10O15 |

|---|---|

Molecular Weight |

1023.2 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H74N10O13.C2H4O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;1-2(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);1H3,(H,3,4)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 |

InChI Key |

BGSHISAWXJITJA-VPZPQSBKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O |

Origin of Product |

United States |

The Significance of Model Antigens in Dissecting Adaptive Immunity

The adaptive immune system is characterized by its specificity and memory, enabling it to recognize and mount a targeted response against a vast array of pathogens. numberanalytics.com To understand this remarkable capability, immunologists employ model antigens, which are substances capable of eliciting a specific immune response. nih.gov These antigens, often proteins or peptides, serve as standardized reagents that allow for reproducible and controlled experiments. By using a known antigen, researchers can track the entire arc of an immune response, from initial recognition by antigen-presenting cells (APCs) to the activation and differentiation of T and B lymphocytes. bccampus.cachondrex.com This approach has been instrumental in elucidating fundamental immunological principles, such as lymphocyte activation, cytokine signaling, and the establishment of immunological memory. nih.gov The use of model antigens allows for the isolation and study of specific immune cell populations, providing a clearer picture of their individual roles and interactions within the broader immune network. nih.gov

An Overview of Ova Peptide 257 264 Acetate Salt As a Canonical Epitope

OVA peptide (257-264), with the amino acid sequence SIINFEKL, is a premier example of a model antigen. invivogen.com In its acetate (B1210297) salt form, this peptide is a well-characterized, class I (Kb)-restricted peptide epitope derived from the full-length ovalbumin protein. medchemexpress.commedchemexpress.comgenscript.commedchemexpress.com This means it is presented on the surface of cells by the MHC class I molecule H-2Kb, a specific type of antigen-presenting molecule found in certain strains of mice. invivogen.commedchemexpress.com The interaction between the SIINFEKL peptide and the H-2Kb molecule is a critical first step in initiating a CD8+ T cell response. invivogen.com These cytotoxic T lymphocytes are a vital component of the adaptive immune system, responsible for identifying and eliminating virally infected cells and tumor cells. The specificity and high affinity of the SIINFEKL-H-2Kb interaction have made it an invaluable tool for studying T cell activation, proliferation, and effector function. sb-peptide.com

Historical Context of Ova Peptide 257 264 Acetate Salt in Mhc Class I Immunobiology

The discovery and characterization of the OVA peptide (257-264) have been pivotal in advancing our understanding of MHC class I immunobiology. Early research focused on how exogenous proteins, like ovalbumin, could be processed and presented by MHC class I molecules, a pathway initially thought to be primarily for endogenous antigens. Studies utilizing this peptide helped to demonstrate the process of cross-presentation, where APCs can take up external antigens, process them, and present them on MHC class I molecules to activate cytotoxic T cells.

A significant area of investigation has been the role of the Transporter associated with Antigen Processing (TAP) in the presentation of the OVA (257-264) epitope. Research has shown that the protein context from which the OVA (257-264) epitope is derived influences its dependence on the TAP transporter for MHC class I presentation. medchemexpress.commedchemexpress.comnih.gov For instance, when the peptide is part of certain fusion proteins, its presentation is less dependent on TAP. medchemexpress.commedchemexpress.commedchemexpress.com In contrast, when derived from full-length ovalbumin, its presentation is largely TAP-dependent. medchemexpress.commedchemexpress.commedchemexpress.com These findings have provided crucial insights into the different cellular compartments and pathways involved in antigen processing for MHC class I presentation. nih.gov

Immunodominance and Epitope Characterization of Ova Peptide 257 264 Acetate Salt

Cellular Pathways of Antigen Presentation

The classical pathway for presenting endogenous antigens on MHC class I molecules involves degradation of cytosolic proteins, transport of the resulting peptides into the endoplasmic reticulum, and loading onto newly synthesized MHC class I molecules.

Proteasomal Degradation and Peptide Generation

The initial and critical step in generating the OVA Peptide(257-264) from the full-length ovalbumin protein is its degradation by the proteasome. nih.govnih.gov The proteasome, a large multi-catalytic protease complex found in the cytoplasm, is responsible for the breakdown of intracellular proteins, producing short peptides. youtube.com Studies have demonstrated that the presentation of the SIINFEKL epitope is sensitive to proteasome-specific inhibitors like lactacystin, confirming the essential role of the proteasome in this process. nih.gov

Interestingly, research has revealed distinct proteolytic requirements for the generation of the precise eight-residue SIINFEKL peptide. While the proteasome is crucial for generating the correct C-terminus of the peptide, further trimming of the N-terminus can be accomplished by other peptidases located in the cytosol or the endoplasmic reticulum. nih.govpnas.org This two-step proteolytic process ensures the generation of peptides of the optimal length for binding to the MHC class I groove. nih.govpnas.org In vitro studies using purified proteasomes have shown that they can indeed digest full-length ovalbumin and produce the antigenic SIINFEKL peptide. nih.gov

Table 1: Key Research Findings on Proteasomal Degradation of Ovalbumin

| Finding | Experimental Evidence | Reference |

|---|---|---|

| Proteasome is essential for generating the OVA(257-264) peptide. | Presentation is blocked by proteasome inhibitors like lactacystin. | nih.gov |

| Proteasome primarily defines the C-terminus of the peptide. | Peptides extended at the C-terminus require proteasomal processing for presentation. | nih.govpnas.org |

| N-terminal trimming can occur independently of the proteasome. | Presentation of N-terminally extended peptides is not blocked by proteasome inhibitors. | nih.govpnas.org |

| Purified proteasomes can generate SIINFEKL from ovalbumin in vitro. | Analysis of peptide fragments generated from in vitro digestion of ovalbumin by purified proteasomes. | nih.gov |

Transporter Associated with Antigen Processing (TAP) Dependence and Independence in Antigen Loading

Following their generation in the cytosol, antigenic peptides are transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). nih.govresearchgate.net The TAP complex is a heterodimer that facilitates the ATP-dependent translocation of peptides across the ER membrane. nih.govresearchgate.net The presentation of OVA Peptide(257-264) is largely dependent on this TAP-mediated transport. nih.gov

However, intriguing evidence suggests the existence of TAP-independent pathways for the presentation of this peptide. The protein context of the OVA(257-264) epitope appears to influence the degree of TAP-independent processing. nih.govmedchemexpress.com For instance, when the peptide is part of certain fusion proteins, its presentation shows less dependence on TAP compared to when it is derived from the full-length ovalbumin protein. medchemexpress.com This suggests that alternative routes for peptide entry into the ER or loading onto MHC class I molecules may exist, particularly for exogenous antigens. nih.govnih.gov Studies using TAP-deficient cells have been instrumental in revealing these alternative pathways. nih.govnih.govnih.gov

Endoplasmic Reticulum and Peptide-MHC Class I Complex Assembly

Once inside the endoplasmic reticulum, the OVA Peptide(257-264) is loaded onto nascent MHC class I molecules. nih.govnih.gov This assembly process is a highly orchestrated event involving a number of chaperone proteins. nih.govyoutube.com Initially, the MHC class I heavy chain is stabilized by the chaperone calnexin. youtube.comyoutube.com Upon association with β2-microglobulin, the partially folded heterodimer is then transferred to a peptide-loading complex, which includes the chaperone calreticulin, the thiol oxidoreductase ERp57, and tapasin. nih.govyoutube.com

Tapasin plays a crucial role by bridging the MHC class I molecule to the TAP transporter, facilitating the efficient capture of peptides translocated into the ER. nih.govyoutube.com The ER aminopeptidase (B13392206) associated with antigen processing (ERAAP) can further trim the N-terminus of peptides that are too long to fit optimally into the MHC class I binding groove. youtube.comjohnshopkins.edu The binding of a high-affinity peptide, such as SIINFEKL, stabilizes the entire MHC class I complex, which is then released from the peptide-loading complex and transported to the cell surface for presentation to CD8+ T cells. youtube.comyoutube.com

Role of Antigen-Presenting Cells in OVA Peptide(257-264) (acetate salt) Presentation

Antigen-presenting cells (APCs) are specialized cells that are highly efficient at processing and presenting antigens. Dendritic cells and macrophages are key APCs involved in initiating T cell responses to the OVA Peptide(257-264).

Dendritic Cell Subsets and Cross-Presentation of Exogenous OVA Peptide(257-264) (acetate salt)

Dendritic cells (DCs) are considered the most potent APCs, with a unique ability to "cross-present" exogenous antigens on MHC class I molecules. This process is crucial for initiating primary CD8+ T cell responses against viruses and tumors that may not directly infect DCs. Differentiated, mature DCs (dDCs) expressing markers like CD11c and CD86 are particularly efficient at cross-presenting the OVA(257-264) peptide. nih.gov

Studies have shown that DCs loaded with the pre-processed SIINFEKL peptide are significantly more efficient at stimulating a CD8+ T cell response compared to DCs pulsed with the whole ovalbumin protein. nih.gov Different DC subsets exhibit varying capacities for cross-presentation. For instance, at a steady state, plasmacytoid DCs (pDCs) are not competent to cross-present soluble or particulate ovalbumin. ashpublications.org However, upon activation with Toll-like receptor (TLR) ligands, such as R848, pDCs can be induced to efficiently cross-present the OVA peptide. ashpublications.org This highlights the role of innate immune signals in modulating the antigen presentation capabilities of different DC subsets.

Table 2: Cross-Presentation of OVA Peptide(257-264) by Dendritic Cell Subsets

| DC Subset | Cross-Presentation Capacity (Steady State) | Cross-Presentation Capacity (Activated State) | Reference |

|---|---|---|---|

| Differentiated Dendritic Cells (dDCs) | Efficient | - | nih.gov |

| Plasmacytoid Dendritic Cells (pDCs) | Not competent | Efficient (with TLR activation) | ashpublications.org |

| CD8α- Dendritic Cells | Can acquire MHC:peptide complexes from other DCs | - | aai.org |

Macrophage-Mediated Presentation of OVA Peptide(257-264) (acetate salt)

Macrophages are another important type of APC capable of presenting the OVA Peptide(257-264) on MHC class I molecules. nih.govfrontiersin.org They can process exogenous antigens, such as bacteria expressing ovalbumin or ovalbumin-coated beads, for presentation via the MHC class I pathway. nih.govpnas.org

Interestingly, the efficiency of processing and the dependence on the TAP transporter can vary depending on the form of the ovalbumin antigen. nih.gov Macrophages can utilize both TAP-dependent and TAP-independent pathways for presenting exogenous antigens. nih.gov For example, interferon-γ (IFN-γ) activated macrophages can process exogenous antigens in a way that appears to be TAP-independent, potentially involving the secretion of peptides that then load onto MHC class I molecules at the cell surface. nih.gov This highlights the plasticity of antigen processing pathways in macrophages, which can be influenced by the inflammatory environment.

Influence of Protein Context on OVA Peptide(257-264) (acetate salt) Presentation Efficiency

The efficiency with which OVA Peptide(257-264) is processed and presented on MHC class I molecules is profoundly influenced by the protein context from which it is derived. Research has demonstrated a significant disparity in presentation efficiency and the requirement for the Transporter associated with Antigen Processing (TAP) depending on whether the peptide is part of the full-length ovalbumin protein or a fusion protein. medchemexpress.comnih.govabmole.comxcessbio.com

Studies utilizing macrophages have shown that when the OVA(257-264) epitope is contained within bacterial fusion proteins, such as Crl-OVA or Maltose Binding Protein (MBP)-Crl-OVA, its presentation is largely independent of the TAP transporter. medchemexpress.comabmole.comxcessbio.com In contrast, when the epitope is derived from full-length native or recombinant ovalbumin, its presentation is almost entirely dependent on a functional TAP transporter. medchemexpress.comabmole.comxcessbio.comashpublications.org This suggests that the pathways for processing exogenous antigens for MHC class I presentation can diverge based on the nature of the protein substrate.

The processing of full-length ovalbumin for MHC class I presentation is sensitive to brefeldin A, an inhibitor of vesicular transport from the endoplasmic reticulum (ER) to the Golgi, indicating that it follows the conventional cytosolic pathway where peptides are loaded onto MHC class I molecules in the ER. ashpublications.org The presentation of soluble ovalbumin is also blocked by proteasome inhibitors. ashpublications.org

In TAP1-deficient (TAP-/-) macrophages, the presentation of OVA(257-264) from Crl-OVA or MBP-Crl-OVA is only reduced by approximately three- to five-fold compared to wild-type macrophages. nih.gov However, the presentation of the peptide from full-length OVA is reduced by as much as 100-fold in these TAP-deficient cells. nih.gov This highlights a significant difference in the processing routes. Further investigation has shown that targeting the OVA(257-264) peptide to the ER via a signal sequence can lead to a significant increase in the number of H-2Kb-OVA(257-264) complexes on the surface of TAP-deficient cells, bypassing the need for cytosolic processing and TAP transport. aai.org

The differential requirement for acidic compartments, as shown by chloroquine (B1663885) inhibition studies, further supports the idea that full-length OVA and fusion proteins like Crl-OVA are processed in different cellular compartments. nih.gov

| Antigen Source | TAP Dependence | Relative Presentation Efficiency in TAP-deficient Cells | Processing Pathway Characteristics |

|---|---|---|---|

| Full-length Ovalbumin (soluble) | High | Significantly reduced (up to 100-fold) | Sensitive to proteasome inhibitors and brefeldin A |

| Crl-OVA Fusion Protein | Low | Moderately reduced (3- to 5-fold) | Processed in different cellular compartments than full-length OVA |

| MBP-Crl-OVA Fusion Protein | Low | Moderately reduced (3- to 5-fold) | - |

| ER-targeted OVA(257-264) | Independent | High | Bypasses cytosolic processing |

Dynamics of MHC Class I-Peptide Complex Formation on the Cell Surface

The formation and stability of MHC class I-peptide complexes on the cell surface are critical determinants of the magnitude and duration of a T cell response. The dynamics of this process, including the availability of peptide-receptive MHC class I molecules and the kinetics of peptide loading and complex stability, have been extensively studied using the OVA Peptide(257-264) model.

On dendritic cells (DCs), which are potent antigen-presenting cells (APCs), the optimal loading of exogenous OVA Peptide(257-264) onto H-2Kb molecules is achieved after 8-16 hours of incubation. nih.gov The maturation state of the DC plays a significant role in this process. Stimulation of DCs with agents like lipopolysaccharide (LPS) or Poly I:C upregulates the total number of surface MHC class I molecules, thereby enhancing the capacity for peptide loading. nih.gov

The stability of the formed H-2Kb-SIINFEKL complexes is remarkably constant, with a consistent half-life that is independent of the DC's maturation state. nih.gov However, the duration of complex expression on the cell surface can be significantly extended. On mature DCs pre-treated with LPS or Poly I:C, the expression of these complexes can be prolonged from 24 hours to 72 hours. nih.gov

In TAP-deficient cells, the availability of peptide-receptive MHC class I molecules on the cell surface at 37°C is decreased compared to TAP-sufficient cells. nih.gov These "empty" or unstably loaded MHC class I molecules are thermolabile but can be stabilized by binding to a high-affinity peptide like OVA(257-264) or by culturing the cells at a lower temperature (26°C). nih.gov Interestingly, when viable TAP-deficient macrophages are incubated with OVA(257-264) peptide, they can accumulate levels of H-2Kb-SIINFEKL complexes similar to those on wild-type macrophages, suggesting that a continuous flux of nascent MHC class I molecules to the cell surface contributes to the pool of peptide-receptive molecules. nih.gov

The maturation of dendritic-like cell lines, such as KG-1, also enhances their ability to present exogenous antigens. Unstimulated KG-1 cells expressing H-2Kb show low levels of SIINFEKL-Kb complex formation after incubation with soluble OVA. However, upon stimulation and maturation, the efficiency of cross-presentation is significantly increased. aai.org

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Optimal Peptide Loading Time on DCs | 50 µM peptide pulse | 8-16 hours | nih.gov |

| Effect of DC Maturation (LPS/Poly I:C) | - | Upregulation of surface MHC I, improved peptide loading | nih.gov |

| Half-life of Peptide/Kb Complexes | Independent of DC maturation | Constant | nih.gov |

| Duration of Complex Expression on Mature DCs | Pre-treatment with LPS/Poly I:C | Extended from 24h to 72h | nih.gov |

| Peptide-receptive MHC I on TAP-deficient cells | 37°C | Decreased levels of pre-existing surface molecules | nih.gov |

| Stabilization of MHC I on TAP-deficient cells | Incubation with OVA(257-264) or at 26°C | Increased surface expression of Kb | nih.gov |

T-Cell Receptor (TCR) Specificity and Avidity for OVA Peptide(257-264)-MHC Class I Complexes

The interaction between a T-cell receptor (TCR) and the peptide-MHC (pMHC) complex is a cornerstone of the adaptive immune response. The specificity and avidity of this interaction determine the nature and magnitude of the T-cell response.

The recognition of the OVA Peptide(257-264)-H-2Kb complex by a TCR is a highly specific molecular event. The TCR, a heterodimeric protein on the surface of T-cells, has a relatively flat binding site that engages with the composite surface created by the peptide and the MHC molecule. aai.org This interaction is often described as being in a fixed diagonal orientation relative to the MHC α-helices. aai.org

Crystallographic studies have provided insights into the key contact points. The TCR's complementarity-determining regions (CDRs), which are hypervariable loops, directly interact with the pMHC complex. researchgate.netnih.gov For the OVA Peptide(257-264), specific amino acid residues of the peptide are exposed and available for TCR contact. Notably, the glutamic acid at position 6 (P6) and the lysine (B10760008) at position 7 (P7) of the SIINFEKL peptide are key exposed side chains that can interact with the TCR. researchgate.net Research has shown that the TCR α-chain and β-chain make distinct contacts, with the α-chain often interacting with the N-terminal region of the peptide-MHC complex and the β-chain with the C-terminal region. aai.org

Studies using altered peptide ligands (APLs) have further elucidated the importance of specific residues. For instance, substituting the asparagine at position 4 with glycine (B1666218) (G4) creates a peptide that binds to H-2Kb with similar affinity as the original SIINFEKL peptide but has a lower affinity for the OT-I TCR, a transgenic TCR specific for OVA Peptide(257-264). nih.gov This highlights that TCR recognition is not solely dependent on peptide-MHC binding but on the intricate fit between the TCR and the specific peptide presented.

Table 1: Key Molecular Interactions in TCR-OVA Peptide(257-264)-MHC Class I Complex

| Interacting Component | Key Residues/Regions | Role in Interaction |

| OVA Peptide(257-264) (SIINFEKL) | P6 (Glutamic Acid), P7 (Lysine) | Exposed side chains for direct TCR contact. researchgate.net |

| P4 (Asparagine) | Critical for high-affinity TCR interaction. nih.gov | |

| MHC Class I (H-2Kb) | α-helices | Form the peptide-binding groove and contact the TCR. aai.org |

| T-Cell Receptor (TCR) | CDR loops | Form the binding site for the pMHC complex. researchgate.netnih.gov |

| α-chain | Typically contacts the N-terminal region of the pMHC complex. aai.org | |

| β-chain | Typically contacts the C-terminal region of the pMHC complex. aai.org |

The affinity of the peptide for the MHC molecule and the avidity of the TCR for the pMHC complex are critical determinants of the resulting T-cell response. High-affinity interactions generally lead to more robust T-cell activation.

Studies have demonstrated that the binding affinity of OVA Peptide(257-264) for H-2Kb is significantly high. nih.gov This high affinity contributes to a strong and sustained presentation of the peptide on the surface of antigen-presenting cells (APCs), increasing the likelihood of T-cell encounter and activation.

The affinity of the peptide-MHC interaction can directly influence the phenotype of the primed CD8+ T-cells. For example, priming with high-affinity peptides like OVA Peptide(257-264) tends to generate CD8+ T-cells that produce type 1 cytokines such as IFN-γ and TNF-α. nih.gov In contrast, lower affinity peptides may induce T-cells that produce a different cytokine profile, including IL-5 and IL-10. nih.gov

Furthermore, the strength of the TCR signal, which is influenced by peptide affinity, dictates the activation threshold of T-cells. High-affinity interactions can lead to the upregulation of activation markers like 4-1BB and the downregulation of TCR expression. aacrjournals.org Conversely, even very weak TCR-ligand interactions are sufficient to initiate T-cell activation and proliferation, although the duration and magnitude of the response may be curtailed compared to high-affinity interactions. nih.gov Research has shown that while low-affinity ligands can induce typical effector phenotypes, they may result in lower surface levels of markers like CD25 and CCR7. nih.gov

Table 2: Effect of Peptide Affinity on CD8+ T-Cell Response

| Affinity Level | T-Cell Phenotype | Activation Characteristics |

| High Affinity (e.g., OVA Peptide(257-264)) | Type 1 cytokine production (IFN-γ, TNF-α) nih.gov | Robust activation, increased expression of 4-1BB, decreased TCR expression. aacrjournals.org |

| Low Affinity | Production of IL-5, IL-10 nih.gov | Sufficient for initial activation and proliferation, but may lead to a more limited response. nih.gov |

Signaling Pathways Initiated by OVA Peptide(257-264) (acetate salt) Recognition

Upon recognition of the OVA Peptide(257-264)-H-2Kb complex, a cascade of intracellular signaling events is initiated within the CD8+ T-cell. This process begins with the clustering of TCRs and co-receptors, leading to the activation of protein tyrosine kinases (PTKs).

A key early event is the phosphorylation of tyrosine residues within the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex associated with the TCR. This triggers a signaling cascade involving multiple downstream pathways. One critical pathway is the PKC-mTOR signaling axis. pnas.org Activation of Protein Kinase C (PKC) can enhance the activity of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and survival. pnas.org This signaling convergence is crucial for initiating the translation of mRNAs for effector molecules like cytokines. pnas.org

The strength of the TCR signal influences the activation of these pathways. High-avidity interactions, such as those with OVA Peptide(257-264), lead to strong and sustained signaling, promoting robust T-cell effector functions. nih.gov

Determinants of CD8+ T-Cell Proliferation and Differentiation

The proliferation and differentiation of CD8+ T-cells following activation by OVA Peptide(257-264) are governed by a complex interplay of factors, including the initial antigen encounter, the cytokine environment, and the expression of key transcription factors.

Initial priming with OVA Peptide(257-264) leads to the rapid proliferation and clonal expansion of specific CD8+ T-cells. jci.orgnih.gov This is accompanied by differentiation into effector cytotoxic T lymphocytes (CTLs) capable of killing target cells. aai.org The differentiation process is marked by changes in the expression of surface markers and transcription factors. For instance, activated T-cells upregulate the expression of CD44, an activation marker, and downregulate CD62L, a lymph node homing receptor. aai.org

The cytokine milieu plays a pivotal role in shaping the differentiation pathway. Interleukin-2 (B1167480) (IL-2), IL-7, and IL-15 are crucial for the survival, proliferation, and memory development of CD8+ T-cells. aai.org The transcription factors T-bet and Eomesodermin (Eomes) are key regulators of effector and memory T-cell differentiation. aai.org

The affinity of the peptide-MHC interaction also influences the differentiation trajectory. High-affinity stimulation can lead to greater expression of immune checkpoint molecules like PD-1, LAG3, and CTLA-4, which can modulate the T-cell response and prevent excessive immunopathology. aacrjournals.org

Table 3: Key Determinants of CD8+ T-Cell Fate

| Determinant | Role in Proliferation and Differentiation |

| Antigen Affinity | High affinity promotes robust proliferation and effector function but can also increase expression of inhibitory receptors like PD-1. nih.govaacrjournals.org |

| Cytokines (IL-2, IL-7, IL-15) | Support T-cell survival, proliferation, and the development of memory cells. aai.org |

| Transcription Factors (T-bet, Eomes) | Regulate the differentiation into effector and memory T-cell subsets. aai.org |

| Co-stimulatory/Inhibitory Molecules | Fine-tune the T-cell response, with molecules like 4-1BB promoting activation and PD-1, LAG3, and CTLA-4 providing inhibitory signals. aacrjournals.org |

Cytotoxic T Lymphocyte (CTL) Development and Effector Functions

The presentation of the OVA peptide (257-264) by antigen-presenting cells (APCs) to CD8+ T cells initiates a cascade of events leading to the development of cytotoxic T lymphocytes (CTLs), which are crucial for eliminating infected or malignant cells. genaxxon.comnih.gov This process involves the differentiation of naive CD8+ T cells into potent effector cells capable of recognizing and killing target cells displaying the specific peptide-MHC complex. genaxxon.comnih.gov

Target Cell Lysis Mechanisms

CTLs elicited by the OVA peptide (257-264) employ several mechanisms to eliminate target cells. A primary method is the directed release of cytotoxic granules containing perforin (B1180081) and granzymes at the immunological synapse formed with the target cell. nih.gov Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death. core.ac.uk

Another key mechanism involves the Fas-FasL pathway. Activated CTLs can express Fas ligand (FasL), which binds to the Fas receptor (Fas) on the surface of target cells, triggering an apoptotic cascade. core.ac.uk The efficiency of target cell lysis is directly related to the density of the OVA peptide (257-264) presented on the target cell surface, with higher peptide concentrations leading to more efficient killing. researchgate.net

Role in Viral and Intracellular Pathogen Models

The OVA peptide (257-264) has been instrumental in studying the immune response to viral and intracellular pathogens. By engineering viruses or bacteria to express this peptide, researchers can track and analyze the specific CTL response in various infection models. nih.govnih.gov For instance, recombinant vaccinia viruses expressing the OVA peptide have been used to demonstrate that the generation of antigenic peptides for MHC class I presentation is a proteasome-dependent process. nih.gov

These models have also been crucial in understanding the requirements for CTL activation and the role of different APCs, such as dendritic cells (DCs), in initiating the immune response. ashpublications.org Furthermore, studies using pathogens like Listeria monocytogenes and Salmonella enterica expressing the OVA peptide have highlighted the importance of CD8+ T cells in controlling intracellular bacterial infections. nih.gov The ability to track the OVA-specific CTL response provides a powerful system to evaluate the efficacy of vaccines and immunotherapies designed to combat these pathogens. frontiersin.org

Cytokine Production Profiles of Activated CD8+ T Cells

Type 1 Cytokine Responses (IFN-γ, TNF-α, IL-2)

A hallmark of the CD8+ T cell response to OVA peptide (257-264) is the robust production of Type 1 cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2). nih.govashpublications.orgpnas.org

IFN-γ: This is a critical cytokine for antiviral and antitumor immunity. It enhances the antigen-presenting capabilities of cells by upregulating MHC class I expression and plays a direct role in inhibiting viral replication. nih.govresearchgate.net

TNF-α: This pro-inflammatory cytokine can induce apoptosis in target cells and contributes to the local inflammatory response, which helps to recruit other immune cells to the site of infection or tumor. rupress.orgnih.gov

IL-2: This cytokine is essential for the proliferation and survival of T cells. It acts in an autocrine and paracrine manner to drive the clonal expansion of antigen-specific T cells, ensuring a sufficient number of effector cells are generated to combat the threat. pnas.orgfrontiersin.org

The kinetics of the production of these cytokines can vary. Studies have shown that upon restimulation of effector T cells with the OVA peptide, TNF-α is detectable within 30 minutes, while IFN-γ and IL-2 appear after 1 and 2 hours, respectively. pnas.org

Regulatory Cytokine Secretion (IL-5, IL-10)

While the dominant response to OVA peptide (257-264) is the production of Type 1 cytokines, under certain conditions, the secretion of regulatory cytokines such as interleukin-5 (IL-5) and interleukin-10 (IL-10) has been observed. nih.gov The balance between pro-inflammatory and regulatory cytokines is crucial for an effective yet controlled immune response.

IL-5: This cytokine is more commonly associated with Type 2 immune responses and eosinophil activation. Its production by CD8+ T cells in response to OVA peptide has been linked to the peptide's affinity for the MHC molecule. nih.gov

IL-10: This is a key anti-inflammatory cytokine that can dampen the immune response by inhibiting the function of APCs and the production of pro-inflammatory cytokines. Its secretion can help to prevent excessive tissue damage caused by a prolonged inflammatory response. nih.gov

Induction of Immunological Memory to OVA Peptide(257-264) (acetate salt)

A critical outcome of the primary immune response to the OVA peptide (257-264) is the generation of immunological memory. nih.govnih.gov After the initial antigen encounter and the subsequent expansion and contraction of the effector T cell population, a small subset of long-lived memory T cells persists. aai.org These memory cells are crucial for providing rapid and enhanced protection upon subsequent encounters with the same antigen. nih.gov

Immunization with the OVA peptide (257-264) can induce a robust and long-lasting population of antigen-specific memory CD8+ T cells. nih.gov These memory cells can be maintained in the absence of the original antigen and are capable of mounting a more rapid and potent secondary response, characterized by faster proliferation and more efficient cytokine production and cytotoxic activity. nih.govaai.org Studies have shown that cytokines like IL-7 and IL-15 play a vital role in the survival and homeostasis of these memory T cells. aai.org

Advanced Methodologies and Experimental Models Utilizing Ova Peptide 257 264 Acetate Salt

In Vitro Immunological Assays

The specific interaction between the OVA peptide (257-264) and the H-2Kb molecule is leveraged in a variety of in vitro assays to dissect the intricacies of the cellular immune response. These assays are fundamental in understanding T-cell functionality and developing new immunotherapeutic strategies.

Enzyme-Linked ImmunoSpot (ELISPOT) Assays for IFN-γ Secreting Cells

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of the OVA peptide (257-264), it is frequently employed to measure the number of interferon-gamma (IFN-γ) producing T cells following antigen-specific stimulation. sb-peptide.comsb-peptide.com This provides a direct measure of the cellular immune response. For instance, splenocytes from immunized mice can be stimulated with the OVA peptide (257-264) to detect IFN-γ production and assess the efficacy of a vaccine or immunotherapy. sb-peptide.com

In one study, spleen CD8+ T cells from mice that had rejected tumors after vaccination with OVA(257-264) peptide-loaded granulocyte-macrophage colony-stimulating factor (GM-CSF)-producing myeloid cells (GM-pMCs) were stimulated with the peptide. The results showed a significant number of IFN-γ-producing cells, indicating a robust and specific T-cell memory response. tandfonline.com

Intracellular Cytokine Staining (ICS) for T-Cell Cytokines

Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique that allows for the multiparametric analysis of cytokine production within individual cells. This method is instrumental in characterizing the functional profile of T cells. Following stimulation with OVA peptide (257-264), T cells can be stained for surface markers like CD8 and then permeabilized to allow for the detection of intracellular cytokines such as IFN-γ and tumor necrosis factor-alpha (TNF-α). jpt.com

For example, spleen cells from vaccinated mice can be cultured with the OVA peptide (257-264) in the presence of a protein transport inhibitor like Brefeldin A. ashpublications.org This traps the cytokines within the cell, enabling their detection by flow cytometry. This technique has been used to demonstrate that supplemental acetate (B1210297) can promote IFN-γ production in T cells under glucose-restricted conditions, highlighting the metabolic regulation of T-cell function. nih.gov

Flow Cytometric Analysis of T-Cell Activation and Phenotype

Flow cytometry is a cornerstone of modern immunology, enabling the detailed characterization of immune cell populations. The OVA peptide (257-264) is frequently used in conjunction with peptide-MHC tetramers to identify and phenotype antigen-specific T cells. These tetramers, which consist of four MHC class I molecules complexed with the OVA peptide (257-264), bind specifically to T-cell receptors (TCRs) that recognize this particular epitope. nih.gov

This allows for the precise enumeration and characterization of OVA-specific CD8+ T cells. Researchers can simultaneously stain for various cell surface markers to determine the activation state (e.g., CD69, CD25), memory phenotype (e.g., CD44, CD62L), and exhaustion status (e.g., PD-1) of these cells. ashpublications.orgnih.gov For example, studies have used this method to track the proliferation and activation of adoptively transferred OVA-specific OT-1 T cells in vivo. tandfonline.com

Cytotoxicity Assays for CTL Activity

Cytotoxicity assays are crucial for evaluating the effector function of cytotoxic T lymphocytes (CTLs), which is their ability to kill target cells. The OVA peptide (257-264) is used to "pulse" target cells, meaning the target cells are incubated with the peptide, which then binds to their MHC class I molecules. These peptide-pulsed target cells then become recognizable and are subsequently lysed by OVA-specific CTLs. sb-peptide.comsb-peptide.com

A common method is the chromium-51 (B80572) (⁵¹Cr) release assay. In this assay, target cells are labeled with ⁵¹Cr. When CTLs lyse these target cells, the ⁵¹Cr is released, and the amount of released radioactivity is proportional to the level of CTL activity. nih.gov This assay has been used to demonstrate that CTLs can be activated by cross-reactive peptides from pathogens like Brucella that mimic the SIINFEKL sequence. sb-peptide.comsb-peptide.com

T-Cell Proliferation Assays

T-cell proliferation assays measure the ability of T cells to divide and expand in response to antigenic stimulation. The OVA peptide (257-264) is a potent stimulus for the proliferation of OVA-specific T cells, such as those from OT-I transgenic mice, which have a T-cell receptor that specifically recognizes this peptide. tandfonline.com

Proliferation can be measured by various methods, including the incorporation of tritiated thymidine (B127349) ([³H]-thymidine) into the DNA of dividing cells or by using fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) or eFluor 670. tandfonline.com As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity that can be quantified by flow cytometry. This approach has been used to show that GM-pMCs loaded with the OVA peptide (257-264) can effectively stimulate the proliferation of OT-1 CD8+ T cells. tandfonline.com

In Vivo Murine Model Systems

In vivo murine models are indispensable for studying the complex interplay of immune cells in a whole-organism context. The OVA peptide (257-264) is a cornerstone of many of these models, particularly those involving the OT-I transgenic mouse. These mice are engineered to have a majority of their CD8+ T cells expressing a TCR specific for the OVA peptide (257-264) presented by H-2Kb. This provides a nearly monoclonal population of antigen-specific T cells, which greatly simplifies the study of T-cell responses.

These models are used to investigate a wide range of immunological phenomena, including T-cell priming, differentiation, memory formation, and anti-tumor immunity. For instance, researchers can adoptively transfer OT-I T cells into recipient mice and then challenge them with the OVA peptide (257-264) or with tumors expressing ovalbumin to study the ensuing immune response. tandfonline.comashpublications.org These models have been instrumental in evaluating the efficacy of novel cancer vaccines and immunotherapies. tandfonline.com

C57BL/6 Mouse Models for Immune Response Studies

C57BL/6 mice are frequently used in immunological research due to their well-characterized genome and immune system. When immunized with OVA peptide (257-264), these mice mount a robust CD8+ T cell response. nih.govjci.org This makes them an ideal in vivo model for investigating the fundamental mechanisms of antigen presentation, T cell activation, and the development of immunological memory.

Researchers utilize C57BL/6 mice to study various facets of the immune response to OVA peptide (257-264). For instance, studies have demonstrated that immunization with this peptide, emulsified in an adjuvant, elicits clear CD8+ T cell responses across a range of doses. nih.govjci.org Furthermore, splenocytes from C57BL/6 mice immunized with OVA peptide (257-264) release IFN-γ when re-challenged with the peptide ex vivo, indicating the induction of a specific and functional immune response. researchgate.net These models have also been instrumental in identifying other immunogenic epitopes within the ovalbumin protein. nih.govjci.org

The response to the peptide can be influenced by the context of its presentation. For example, while the synthetic peptide is immunogenic, immunization with the whole ovalbumin protein can lead to responses against a different set of epitopes. nih.govjci.org Additionally, studies have shown that the combination of laminarin and OVA treatment significantly increases the presentation of the OVA peptide (257-264) on dendritic cells in C57BL/6 mice. researchgate.net

| Experimental Setup | Key Findings | Reference |

|---|---|---|

| Immunization of C57BL/6 mice with varying doses of OVA peptide (257-264) with an adjuvant. | All tested doses elicited clear CD8+ T cell responses. | nih.govjci.org |

| Ex vivo challenge of splenocytes from immunized C57BL/6 mice with OVA peptide (257-264). | Splenocytes released IFN-γ, confirming a specific immune response. | researchgate.net |

| Immunization of C57BL/6 mice with whole ovalbumin versus the synthetic OVA peptide (257-264). | The context of antigen presentation influences which epitopes are recognized. | nih.govjci.org |

| Co-administration of laminarin and OVA to C57BL/6 mice. | Enhanced presentation of OVA peptide (257-264) by dendritic cells. | researchgate.net |

OT-I T-Cell Receptor Transgenic Mouse Models for Antigen-Specific Responses

OT-I transgenic mice are a powerful tool for studying antigen-specific CD8+ T cell immunity. nih.gov These mice express a transgenic T-cell receptor (TCR) specifically designed to recognize the OVA peptide (257-264) presented by the H-2Kb MHC class I molecule. criver.comjax.org This results in a high frequency of CD8+ T cells that are specific for this single epitope, allowing for precise tracking and analysis of antigen-specific T cell responses. jax.org

The OT-I model has been instrumental in understanding various aspects of T cell biology, including positive selection, activation, proliferation, and differentiation into effector and memory cells. criver.comjax.org For example, studies have shown that upon encountering the OVA peptide, OT-I T cells undergo rapid activation and expansion. aai.org Heterozygous OT-I mice have also been developed to provide a more physiologically relevant model for studying antigen-specific T-cell responses, particularly in the context of aging. nih.gov

| OT-I Mouse Model Feature | Immunological Application | Reference |

|---|---|---|

| Transgenic TCR specific for OVA (257-264) on CD8+ T cells. | Allows for the study of a homogenous population of antigen-specific T cells. | criver.comjax.org |

| High frequency of OVA-specific CD8+ T cells. | Facilitates the tracking and analysis of T cell responses in vivo and in vitro. | jax.org |

| Used in studies of T cell activation and differentiation. | Reveals the dynamics of T cell proliferation and acquisition of effector functions. | aai.org |

| Development of heterozygous OT-I models. | Provides a more nuanced tool for studying age-related changes in T cell responses. | nih.gov |

Adoptive Transfer Methodologies

Adoptive transfer of T cells is a technique that involves the isolation of T cells, often from a donor animal, and their transfer into a recipient. This methodology is frequently combined with the use of OT-I mice to study the behavior of a defined population of antigen-specific T cells in a new host.

In a typical experiment, naive OT-I CD8+ T cells are harvested and transferred into recipient mice, which can be wild-type C57BL/6 mice or immunodeficient strains like Rag−/− mice. aacrjournals.org Following transfer, the recipient mice are often immunized with the OVA peptide (257-264) to activate the transferred T cells. aacrjournals.org This approach allows researchers to observe the priming, expansion, and differentiation of the OT-I cells in a controlled environment.

Adoptive transfer studies have provided significant insights into T cell memory formation. For example, after transfer and immunization, OT-I cells can develop into long-lived memory T cells that can provide protection against subsequent challenges. aacrjournals.org This methodology is also crucial for evaluating the efficacy of cancer immunotherapies, where the ability of adoptively transferred T cells to target and eliminate tumor cells expressing the specific antigen is assessed. nih.gov Furthermore, this technique has been used to generate class I negative CD8 T cells to study the role of peptide transfer in T cell stimulation. pnas.org

Applications in Immunization and Adjuvant Research

The OVA peptide (257-264) is a widely used model antigen in the development and testing of new vaccines and adjuvants. nih.govsb-peptide.com Adjuvants are substances that enhance the immunogenicity of an antigen, and the well-defined response to the OVA peptide provides a reliable system for evaluating their effectiveness.

Researchers have used the OVA peptide (257-264) to test the adjuvant properties of various compounds. For example, studies have shown that co-administering the peptide with adjuvants like Complete Freund's Adjuvant (CFA) or a combination of monophosphoryl lipid A (MPL) and Poly I:C can significantly enhance the resulting CD8+ T cell response. nih.govmdpi.com The peptide has also been used to evaluate the adjuvant effects of Mycobacterium tuberculosis heat shock protein 70 (hsp70), which was found to induce rapid and prolonged activation of antigen-specific CD8+ T cells. aai.org

Furthermore, the physical form of the peptide can influence its immunogenicity. It has been shown that the SIINFEKL peptide can self-assemble into a hydrogel, and this property itself may contribute to its immunoactive properties, potentially acting as an adjuvant. nih.gov This highlights the importance of considering the physicochemical properties of peptide antigens in vaccine design.

Peptide Modifications and Analog Studies

To further dissect the intricacies of T-cell recognition and activation, researchers often utilize modified versions of the OVA peptide (257-264). These include scrambled peptides as negative controls and altered peptide ligands to probe the effects of TCR affinity on the immune response.

Scrambled Peptide Controls (e.g., FILKSINE)

In immunological assays, it is crucial to demonstrate that the observed T-cell response is specific to the intended epitope. To this end, scrambled peptides are used as negative controls. sb-peptide.com A scrambled peptide contains the same amino acids as the original peptide but in a different, random sequence.

For the OVA peptide (257-264) SIINFEKL, a commonly used scrambled version is FILKSINE. sb-peptide.cominnopep.comanaspec.combiosynth.com This scrambled peptide should not be recognized by OT-I T cells or elicit a specific immune response in mice immunized with the native peptide. Studies have confirmed that while the SIINFEKL peptide elicits IFN-γ production from splenocytes of immunized mice, the scrambled control peptide does not. nih.gov This demonstrates the high degree of specificity of the T-cell response.

Altered Peptide Ligands and Their Immunological Impact

Altered peptide ligands (APLs) are variants of the original peptide epitope that have one or more amino acid substitutions. These substitutions can affect the peptide's affinity for the MHC molecule or the T-cell receptor, providing a powerful tool to study the relationship between TCR signal strength and the resulting T-cell response.

Studies using APLs of the SIINFEKL peptide have revealed that the strength of the TCR ligation has a profound impact on the timing and magnitude of the T-cell response. nih.gov For example, immunization with high-affinity APLs can sometimes lead to impaired antitumor efficacy due to increased expression of the inhibitory receptor PD-1 on CD8+ T cells. nih.gov Conversely, vaccines containing low-affinity OVA peptides have been explored as a strategy to induce robust antigen-specific CD8+ T cell responses. researchgate.net

Extended Peptide Variants and Processing Requirements

The presentation of the core OVA Peptide(257-264), known as SIINFEKL, by Major Histocompatibility Complex (MHC) class I molecules is not limited to the precise octamer. The cellular antigen processing machinery can generate the mature SIINFEKL epitope from longer precursor peptides that have extensions at either the N-terminus or the C-terminus. However, the proteolytic pathways responsible for trimming these extensions are distinct and involve different enzymatic systems and cellular compartments. nih.govpnas.org

Research has demonstrated that the processing requirements for N-terminally and C-terminally extended variants of SIINFEKL are fundamentally different. nih.gov The generation of the correct C-terminus of the peptide is a critical step that relies on the proteasome, a multi-catalytic protease complex in the cytosol. nih.govpnas.org In contrast, the trimming of N-terminal extensions is largely independent of the proteasome and is handled by other peptidases, primarily in the endoplasmic reticulum (ER). nih.govnih.gov

C-Terminal Extension Processing

When the SIINFEKL peptide is extended by one or more amino acids at its C-terminus, its processing and subsequent presentation on MHC class I molecules are dependent on proteasomal activity. nih.govpnas.org Experiments using minigenes that express C-terminally extended SIINFEKL constructs (such as SIINFEKL+5 or SIINFEKL+15) show that presentation of the epitope is blocked by proteasome inhibitors like lactacystin. nih.govpnas.org This indicates that the proteasome is responsible for cleaving the C-terminal flanking residues to generate the precise terminal leucine (B10760876) of the mature epitope. nih.gov This proteasome-dependent mechanism holds true even in cells stimulated with IFN-γ, which alters the catalytic subunits of the proteasome. nih.govpnas.org

N-Terminal Extension Processing

Conversely, the presentation of SIINFEKL from precursors with N-terminal extensions (ranging from 2 to 25 additional residues) is not inhibited by proteasome inhibitors. nih.govpnas.org This finding points to a separate proteolytic mechanism for generating the correct N-terminus. nih.gov The primary enzyme responsible for this trimming process in the ER is the Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1). nih.gov ERAP1 is a crucial aminopeptidase that trims N-extended precursors after they have been transported into the ER by the Transporter associated with Antigen Processing (TAP). nih.govnih.gov

Studies using cells deficient in ERAP1 have shown a marked reduction in the presentation of SIINFEKL from N-terminally extended precursors, while the presentation of the mature SIINFEKL peptide remains unaffected. nih.gov This demonstrates the specific and critical role of ERAP1 in the final trimming step within the ER to produce the 8-amino-acid epitope required for stable binding to the H-2Kb MHC class I molecule. nih.gov Interestingly, ERAP1 preferentially trims peptides that are longer than eight or nine amino acids, which is the optimal length for MHC class I binding. nih.gov This helps to create the mature epitope from longer precursors while preventing the destruction of already correctly sized peptides. nih.gov

The table below summarizes the distinct processing requirements for extended OVA peptide variants.

Table 1: Processing Requirements for Extended OVA Peptide(257-264) Variants| Extension Type | Primary Processing Machinery | Cellular Compartment | Effect of Proteasome Inhibitors (e.g., Lactacystin) |

|---|---|---|---|

| C-Terminal | Proteasome | Cytosol | Presentation is inhibited nih.govpnas.org |

| N-Terminal | ERAP1 and other aminopeptidases | Endoplasmic Reticulum / Cytosol | Presentation is not affected nih.govpnas.orgnih.gov |

The following table details specific extended peptide variants used in research to elucidate these processing pathways.

Table 2: Experimental Research on Extended OVA Peptide(257-264) Variants| Extended Peptide Variant | Experimental System | Key Research Finding | Citation |

|---|---|---|---|

| SIINFEKL+15 | Minigene expression | Presentation is dependent on the proteasome. | pnas.org |

| SIINFEKL+5 | Minigene expression and synthetic peptide electroporation | Presentation is inhibited by lactacystin, confirming proteasome dependence. | nih.govpnas.org |

| 2+SIINFEKL, 5+SIINFEKL, 15+SIINFEKL, 25+SIINFEKL | Minigene expression | Presentation is not blocked by proteasome inhibitors, indicating a non-proteasomal trimming mechanism for the N-terminus. | nih.gov |

| LEQLE-SIINFEKL | Cytosolic ubiquitin fusion construct | Presentation is markedly reduced in ERAP1-deficient cells, demonstrating the critical role of ERAP1 in trimming N-terminal extensions. | nih.gov |

| ss-ALEQLE-S8L | ER-targeted construct with a signal sequence | Presentation is much less efficient in ERAP1-deficient cells, confirming that ERAP1 is critical for peptide trimming in the ER. | nih.gov |

| OVA(248-264) (9 + SIINFEKL) | Photochemical internalization of synthetic peptide | The N-extended peptide was efficiently processed and presented, demonstrating effective cytosolic delivery and non-proteasomal processing. | frontiersin.org |

| OVA(257-280) (SIINFEKL + 15) | Photochemical internalization of synthetic peptide | Presentation was less efficient than the N-extended variant but was enhanced by the delivery method, consistent with a proteasome-dependent pathway. | frontiersin.org |

| ESIINFEKL (256-264) | Peptide immunization | Found to be immunologically cross-reactive with SIINFEKL, indicating it is processed and recognized by the same T cells. | nih.gov |

Investigative Applications in Immunological Research with Ova Peptide 257 264 Acetate Salt

Studying Anti-Tumor Immunity in Experimental Models

The OVA Peptide(257-264) is extensively used as a model antigen in cancer research to investigate the mechanisms of anti-tumor immunity and to evaluate novel immunotherapeutic strategies.

Tumor Antigenicity and Neoepitope Research

OVA Peptide(257-264) serves as a model for tumor-associated antigens (TAAs) and neoepitopes, which are peptides that arise from tumor-specific mutations. nih.gov By using tumor cell lines engineered to express ovalbumin, researchers can study how the immune system recognizes and responds to these tumor-specific antigens. nih.govnih.gov

Studies have utilized this system to explore the conditions under which an immune response is generated against a tumor antigen. For instance, research has shown that in mice with growing tumors expressing ovalbumin (E.G7), there is often no detectable CD8+ T cell response to the SIINFEKL peptide or other potential epitopes. nih.gov However, when these tumor-bearing mice are treated with therapies like anti-CTLA-4 antibodies, which block inhibitory immune checkpoints, a significant CD8+ T cell response against SIINFEKL can be induced. nih.gov This highlights the critical role of the tumor microenvironment in suppressing anti-tumor immunity.

Furthermore, the SIINFEKL peptide is instrumental in identifying and characterizing new potential tumor epitopes. nih.gov Bioinformatic tools can predict potential MHC class I-binding peptides from a protein sequence, and these predictions can then be validated by testing their ability to elicit a CD8+ T cell response in mice, using SIINFEKL as a positive control. nih.gov

Pre-clinical Evaluation of Immunotherapies

The OVA model system is a cornerstone for the preclinical assessment of various cancer immunotherapies. nih.govnih.gov This includes peptide-based vaccines, adoptive cell transfer (ACT), and checkpoint inhibitors. nih.govnih.gov

In peptide vaccine models, mice are immunized with the OVA Peptide(257-264) to induce a specific cytotoxic T lymphocyte (CTL) response. nih.gov The efficacy of this vaccination can then be tested by challenging the mice with tumor cells that express ovalbumin. nih.gov Studies have shown that intratumoral injection of the OVA peptide can enhance the antigenicity of tumor cells, leading to significant tumor growth inhibition and improved survival in both peptide vaccine and adoptive cell transfer models. nih.gov

The system is also used to evaluate the effectiveness of novel immunotherapeutic agents. For example, the impact of chimeric antigen receptor (CAR) T-cell therapy targeting other tumor antigens can be assessed in the context of an ongoing immune response to a model antigen like OVA. nih.gov Researchers can evaluate whether the CAR T-cell therapy interferes with or enhances the endogenous T-cell response to the OVA peptide. nih.gov

Vaccine Development Research and Adjuvant Modulations

OVA Peptide(257-264) is a critical tool in the development and optimization of new vaccines and adjuvants, substances that enhance the immune response to an antigen. sb-peptide.comnih.gov

Design and Evaluation of Antigen Delivery Systems (e.g., Nanofibers, Hydrogels)

Effective delivery of antigens is crucial for inducing a robust immune response. The OVA Peptide(257-264) is frequently incorporated into novel antigen delivery systems to assess their efficacy. researchgate.net

Research has shown that the SIINFEKL peptide itself can self-assemble into a stable hydrogel. sb-peptide.com This hydrogel structure, formed by the stacking of β-sheets into nanofibers, can stimulate an immune response, suggesting that the peptide's immunogenic properties may be linked to this self-assembly. sb-peptide.com

Other delivery platforms, such as self-assembling peptide nanofibers and polymer-lipid hybrid nanoparticles, have been designed to carry the OVA peptide. researchgate.netfrontiersin.org These systems can protect the peptide from degradation, promote its uptake by antigen-presenting cells (APCs), and provide a sustained release, leading to more potent and durable CD8+ T cell responses compared to the soluble peptide alone. researchgate.netfrontiersin.org For instance, nanofibers co-assembled with the OVA peptide have been shown to elicit robust effector and memory CD8+ T cell responses and provide protection against viral infection in preclinical models. researchgate.net

Assessment of Adjuvant Potency and Immune Polarization

Adjuvants play a critical role in shaping the magnitude and type of immune response generated by a vaccine. The OVA Peptide(257-264) is widely used to evaluate the potency of new adjuvants and to understand how they influence the polarization of the immune response, particularly the balance between effector T cells and regulatory T cells (Tregs). aacrjournals.org

Studies have compared the effects of different adjuvants, such as CpG oligodeoxynucleotides and poly(I:C), when co-administered with OVA peptides. aacrjournals.org These adjuvants can induce a strong type I immune polarization, characterized by the production of cytokines like IFN-β, which is favorable for anti-tumor immunity. aacrjournals.org Researchers can measure the expansion of OVA-specific CD8+ T cells and the ratio of effector T cells to Tregs to determine the adjuvant's effectiveness. aacrjournals.org

Furthermore, the OVA peptide system is used to investigate novel adjuvant strategies, such as the use of superantigens or peptides derived from high-mobility group box 1 (HMGB1) protein. nih.govnih.gov These studies have shown that co-administration of such adjuvants with the OVA peptide can significantly enhance the peptide-specific CD8+ T cell response and cytotoxic activity, leading to improved anti-tumor immunity. nih.govnih.gov

Investigation of Immune Tolerance and Autoimmunity

The OVA Peptide(257-264) is also a valuable tool for studying the fundamental mechanisms of immune tolerance, the process by which the immune system learns to not attack the body's own tissues, and how its breakdown can lead to autoimmunity. nih.govresearchgate.net

Transgenic mouse models have been developed that express ovalbumin as a self-antigen in specific tissues, such as the skin. researchgate.netnih.gov When these mice are crossed with mice that have T cells specifically recognizing the OVA peptide (OT-I mice), the offspring can develop spontaneous autoimmune diseases. nih.govresearchgate.net This provides a powerful system to study the factors that control the development of autoimmunity and to test potential therapeutic interventions. nih.govresearchgate.net

Research using these models has shown that the administration of the OVA peptide itself can induce a state of tolerance, preventing or treating the autoimmune disease. nih.govnih.gov These studies have revealed that the peptide can induce a reduction in the number of pathogenic CD8+ T cells and render the remaining cells anergic, or unresponsive. nih.gov This research provides insights into potential strategies for treating human autoimmune diseases by inducing tolerance to specific self-antigens. nih.gov

Analysis of T-Cell Cross-Reactivity and Specificity

OVA peptide(257-264) is extensively used as a model antigen to explore the phenomena of T-cell cross-reactivity and specificity. Cross-reactivity, the ability of a single T-cell receptor (TCR) to recognize different peptide-MHC complexes, is a fundamental aspect of immunity that has implications for both protective immunity and autoimmunity.

Research has demonstrated that T-cells specific for OVA(257-264) can recognize other, sometimes unrelated, peptides. A notable example involves the cross-reactivity between OVA(257-264) and a peptide derived from the Myelin Oligodendrocyte Glycoprotein (MOG), specifically MOG(40-54). jneurosci.org In one study, OT-1 T-cells, which are transgenic for a TCR that recognizes SIINFEKL, were found to proliferate and become activated when exposed to the MOG(40-54) peptide. jneurosci.org This molecular mimicry provides a valuable model for studying how immune responses to foreign antigens might inadvertently trigger autoimmune reactions against self-antigens in the central nervous system. jneurosci.org

Another study revealed surprising cross-reactivity between the model antigen OVA(257-264) and the intracellular bacteria Brucella. CD8+ T-cells with TCRs specific for SIINFEKL (OT-1 cells) were observed to react against targets infected with parental Brucella strains, not just the genetically engineered variants expressing ovalbumin. sb-peptide.com This finding suggests that Brucella may present peptides similar to those of the host, potentially allowing it to evade immune surveillance and leading to the activation of autoreactive T-cells. sb-peptide.com

Cross-reactivity has also been observed with peptides that are highly similar in sequence. For instance, a peptide with a single N-terminal amino acid extension of SIINFEKL, OVA(256-264), was found to be cross-reactive and not immunologically distinct from the canonical OVA(257-264) peptide. nih.govjci.org CD8+ T-cells from mice immunized with either peptide recognized both, indicating a degree of flexibility in TCR recognition. nih.govjci.org

These studies, utilizing OVA peptide(257-264), underscore the complexity of T-cell recognition and the pervasive nature of cross-reactivity. sb-peptide.com The peptide serves as a critical tool for quantifying the specificity of T-cell responses in assays like ELISPOT, which measures the frequency of IFN-γ releasing effector cells. sb-peptide.comsb-peptide.com

Table 1: Examples of T-Cell Cross-Reactivity with OVA Peptide(257-264)

| Cross-Reactive Peptide | Context of Cross-Reactivity | Research Finding | Reference(s) |

| MOG(40-54) | Autoimmunity Model | OT-1 T-cells (specific for OVA(257-264)) proliferate in response to this myelin peptide. | jneurosci.org |

| Brucella-derived peptides | Bacterial Infection | OT-1 T-cells react to parental Brucella-infected targets, suggesting molecular mimicry. | sb-peptide.com |

| OVA(256-264) | Peptide Analogs | Immunologically indistinct from OVA(257-264); T-cells immunized with one peptide recognize both. | nih.govjci.org |

Epitope Mapping and Antibody Production Research

OVA peptide(257-264) is a fundamental tool in the fields of epitope mapping and antibody production, largely due to its status as a well-defined, immunodominant T-cell epitope. jpt.compubcompare.ai

In epitope mapping, researchers aim to identify the specific portions of an antigen that are recognized by the immune system. The known immunogenicity of OVA(257-264) provides a benchmark against which newly identified potential epitopes can be compared. nih.gov For example, using bioinformatics tools to analyze the entire ovalbumin protein sequence, researchers have identified other potential CD8+ T-cell epitopes. nih.govresearchgate.net The immunogenicity of these novel peptides was then tested by immunizing mice and measuring the resulting T-cell responses, often using the response to SIINFEKL as a positive control and standard for comparison. nih.govjci.org One such study identified four previously unreported immunogenic peptides within ovalbumin. nih.gov

The utility of OVA(257-264) extends to the development of specific antibodies. Because the peptide itself is a T-cell epitope, it stimulates cellular immunity. biosynth.com However, the peptide and the full ovalbumin protein are also used to generate and characterize antibodies. biosynth.comcreative-diagnostics.com A significant achievement in this area was the production of a monoclonal antibody, designated 25-D1.16, that is highly specific for the complex formed by the SIINFEKL peptide and the H-2Kb MHC class I molecule. creative-diagnostics.com This antibody is a powerful reagent for flow cytometry, allowing researchers to identify and phenotype antigen-presenting cells (APCs) that are actively presenting the OVA epitope. creative-diagnostics.com Such tools are invaluable for tracking immune responses and assessing the efficacy of vaccines in preclinical models. jpt.comcreative-diagnostics.com

Furthermore, the entire ovalbumin protein can act as a carrier to which synthetic peptides are conjugated to enhance their immunogenicity for antibody production. lifetechindia.com The specific recognition of the OVA(257-264) peptide by certain antibodies, such as OVA2571-S, highlights its role as a distinct antigenic determinant. lifetechindia.com However, it's noted that antibodies raised against the short peptide may react poorly with the native, intact ovalbumin protein, demonstrating the importance of antigen conformation in antibody recognition. lifetechindia.com

Table 2: Novel Immunogenic Peptides of Ovalbumin Identified in Relation to OVA(257-264)

| Peptide Sequence | Amino Acid Position | MHC Restriction (Predicted) | Research Finding | Reference(s) |

| SIINFEKL | 257-264 | H-2Kb | Well-known immunodominant epitope, used as a benchmark. | nih.govjci.org |

| KVVRFDKL | 27-35 | H-2Db | Identified as a novel, cryptic epitope. | nih.gov |

| LEQLESIINF | 97-105 | H-2Kb | Elicited significant IFN-γ–secreting, CD44hi, CD8+ T cells. | nih.gov |

| DEQALGGF | 208-216 | H-2Db | Identified as a novel, cryptic epitope. | nih.gov |

| ESIINFEKL | 256-264 | H-2Kb | Immunologically cross-reactive with SIINFEKL. | nih.govjci.org |

Emerging Concepts and Future Directions in Ova Peptide 257 264 Acetate Salt Research

Integration with Advanced Omics Technologies for Systems-Level Understanding

The integration of OVA Peptide(257-264) with advanced omics technologies is providing a more holistic view of the immune response. Systems immunology approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are being employed to dissect the complex cellular and molecular networks activated by this peptide. For instance, transcriptomic analysis of T cells stimulated with SIINFEKL can reveal the gene expression profiles associated with T cell activation, differentiation, and memory formation. Proteomic studies can identify the proteins involved in the antigen processing and presentation pathway of the OVA peptide. nih.goveurogentec.com Furthermore, metabolomic analyses can shed light on the metabolic reprogramming that occurs in T cells upon recognition of the peptide-MHC complex. This systems-level understanding is crucial for identifying novel pathways and targets for modulating immune responses.

A key application of this integrated approach is in the field of vaccine development. By understanding the complete molecular signature of an effective immune response to OVA Peptide(257-264), researchers can design more potent and targeted vaccines. sb-peptide.com This includes the identification of optimal adjuvants and delivery systems that can elicit a desired type of T cell response.

High-Throughput Screening Platforms for Modulating Immune Responses to OVA Peptide(257-264) (acetate salt)

High-throughput screening (HTS) platforms are being increasingly utilized to identify novel modulators of the immune response to OVA Peptide(257-264). These platforms enable the rapid screening of large libraries of compounds, such as small molecules or genetic perturbations (e.g., using CRISPR), to identify those that can enhance or suppress T cell responses to the peptide. nih.govnih.gov

For example, HTS assays can be designed to measure the activation of OT-I T cells, which express a transgenic T cell receptor specific for SIINFEKL, in the presence of various compounds. nih.gov This can lead to the discovery of new drugs that can boost anti-tumor immunity or suppress autoimmune responses. CRISPR-based screens, on the other hand, can identify host factors that are essential for the presentation of the OVA peptide on MHC class I molecules or for the subsequent T cell recognition. nih.govnih.govgenscript.com These screens have the potential to uncover novel drug targets for immunotherapy. researchgate.net

| Screening Approach | Objective | Potential Outcomes |

| Small Molecule Screening | Identify compounds that modulate T cell responses to OVA Peptide(257-264). | Discovery of new immunomodulatory drugs. |

| CRISPR-based Screening | Identify host genes involved in the antigen presentation of OVA Peptide(257-264) and T cell recognition. | Identification of novel therapeutic targets for immunotherapy. |

Development of Novel Experimental Tools and Reagents Based on OVA Peptide(257-264) (acetate salt)

The well-defined nature of the interaction between OVA Peptide(257-264) and its cognate T cell receptor has driven the development of numerous innovative experimental tools and reagents. These tools have become indispensable for studying various aspects of T cell biology.

One of the most significant developments has been the creation of MHC-peptide tetramers. researchgate.net These reagents consist of four MHC class I molecules, each loaded with the SIINFEKL peptide, and conjugated to a fluorescent marker. mblbio.comnih.gov Tetramers allow for the direct visualization and quantification of antigen-specific T cells by flow cytometry, providing a powerful tool for monitoring immune responses in various contexts, including infections and cancer. researchgate.netnih.gov

Furthermore, OVA Peptide(257-264) is used to generate genetically modified mouse models, such as the OT-I mouse, which has been instrumental in advancing our understanding of T cell development, activation, and function. mdpi.com The peptide is also utilized in various in vitro and in vivo assays to assess T cell functionality, including ELISPOT, intracellular cytokine staining, and cytotoxicity assays. jpt.comsb-peptide.com

Computational Modeling and Predictive Analytics for Antigen Presentation and T-Cell Recognition

Computational modeling and predictive analytics are emerging as powerful tools to understand the intricate processes of antigen presentation and T-cell recognition of OVA Peptide(257-264). Algorithms are being developed to predict the binding affinity of peptides to MHC molecules, which is a critical determinant of immunogenicity. nih.gov These predictive tools can help in identifying potential T cell epitopes from various antigens.

Furthermore, mathematical models are being created to simulate the kinetics of antigen processing and presentation, providing insights into the efficiency of epitope generation and loading onto MHC molecules. frontiersin.orgnih.gov These models can also be used to predict the stability of the peptide-MHC complex on the cell surface, which influences the duration and strength of the T cell response.

By integrating experimental data with computational models, researchers can gain a more quantitative understanding of the factors that govern T-cell recognition of the OVA peptide. This knowledge can be applied to the rational design of vaccines and immunotherapies with improved efficacy.

Expanding the Utility of OVA Peptide(257-264) (acetate salt) as a Paradigm for Immunological Discovery

OVA Peptide(257-264) continues to serve as a versatile and indispensable model antigen for fundamental immunological research. invivogen.com Its use extends beyond the study of T cell responses to encompass a broader range of immunological phenomena. For instance, it is employed as a model antigen in cancer immunotherapy research to evaluate the efficacy of different treatment strategies in preclinical models. creative-diagnostics.commedchemexpress.com

The peptide is also used to study the mechanisms of immune tolerance and the development of autoimmune diseases. nih.gov By tracking the fate of T cells specific for OVA Peptide(257-264) in various experimental settings, researchers can gain insights into how the immune system distinguishes between self and non-self antigens.

Moreover, the cross-reactivity of T cells specific for OVA Peptide(257-264) with peptides from other sources, including pathogens, is an active area of investigation. sb-peptide.com This research has implications for understanding the role of molecular mimicry in both protective immunity and autoimmunity. The continued exploration of this model system promises to yield further fundamental discoveries in immunology. asm.org

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.